An In-depth Technical Guide to 5,6-diamino-2,3-dihydro-1H-indol-2-one: A Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide to 5,6-diamino-2,3-dihydro-1H-indol-2-one: A Privileged Scaffold in Medicinal Chemistry
This guide provides a comprehensive technical overview of 5,6-diamino-2,3-dihydro-1H-indol-2-one, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. Its core structure, the oxindole scaffold, is a well-established "privileged structure" in medicinal chemistry, known to be a key component in a multitude of kinase inhibitors and other therapeutic agents. This document will delve into the chemical structure, physical properties, synthesis, reactivity, and potential applications of this promising molecule.
Introduction: The Significance of the Diamino-Oxindole Core
The indole nucleus and its derivatives are fundamental building blocks in a vast array of biologically active compounds, from naturally occurring alkaloids to synthetically designed pharmaceuticals. The 2-oxindole (or indolin-2-one) scaffold, in particular, has garnered substantial attention due to its presence in numerous kinase inhibitors that have shown efficacy in oncology and other therapeutic areas[1]. The introduction of two amino groups at the 5 and 6 positions of the 2,3-dihydro-1H-indol-2-one core, as in the case of our subject molecule, offers multiple points for chemical modification. This allows for the exploration of a wide chemical space and the potential for developing derivatives with highly specific biological activities. These amino groups can act as hydrogen bond donors and acceptors, crucial for molecular recognition and binding to biological targets such as the active sites of enzymes.
Chemical Structure and Identification
The chemical identity of 5,6-diamino-2,3-dihydro-1H-indol-2-one is defined by its unique arrangement of atoms and functional groups.
Figure 1. Chemical structure of 5,6-diamino-2,3-dihydro-1H-indol-2-one.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 5,6-diamino-2,3-dihydro-1H-indol-2-one | [2] |
| CAS Number | 1153154-46-1 | [2] |
| Molecular Formula | C₈H₉N₃O | [3] |
| Molecular Weight | 163.18 g/mol | [3] |
| InChI | InChI=1S/C8H9N3O/c9-5-1-4-2-8(12)11-7(4)3-6(5)10/h1,3H,2,9-10H2,(H,11,12) | |
| SMILES | C1C2=CC(=C(C=C2NC1=O)N)N |
Physical and Chemical Properties
Table 2: Predicted and Inferred Physical Properties
| Property | Predicted/Inferred Value | Rationale/Supporting Evidence |
| Appearance | Likely a solid at room temperature. | Aromatic amines and oxindoles are generally solids with low molecular weight.[4] |
| Melting Point | Expected to be relatively high, likely >200 °C. | The related compound 5-amino-2,3-dihydro-1H-indol-2-one has a melting point of 202-204 °C. Aromatic amines generally have higher melting points than their aliphatic counterparts.[4] |
| Boiling Point | High, with decomposition likely at atmospheric pressure. | Aromatic amines are high-boiling liquids or low-melting solids.[4] |
| Solubility | Sparingly soluble in water. Soluble in polar organic solvents like DMSO and DMF. | The presence of two amino groups and a lactam moiety suggests some polarity and potential for hydrogen bonding, but the aromatic core limits water solubility. Aromatic amines are generally soluble in organic solvents.[4] |
Reactivity and Stability:
The chemical reactivity of 5,6-diamino-2,3-dihydro-1H-indol-2-one is dictated by its functional groups: the aromatic diamine, the lactam, and the methylene group in the five-membered ring.
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Aromatic Amines: The two amino groups on the benzene ring are expected to be nucleophilic and can undergo typical reactions of aromatic amines, such as acylation, alkylation, and diazotization. They are also susceptible to oxidation, which can lead to colored byproducts, a common characteristic of aromatic amines.[5]
-
Lactam: The amide bond within the lactam ring can be hydrolyzed under strong acidic or basic conditions. The N-H proton of the lactam is weakly acidic and can be deprotonated with a strong base.
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Methylene Group: The methylene group adjacent to the carbonyl (C3) is activated and can be a site for various chemical transformations.
Synthesis and Experimental Protocols
Figure 2. Proposed synthetic workflow for 5,6-diamino-2,3-dihydro-1H-indol-2-one.
Proposed Experimental Protocol (General):
This protocol is a general guideline based on established methods for the reduction of dinitro aromatic compounds.[6]
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Dissolution: Dissolve 5,6-dinitro-2,3-dihydro-1H-indol-2-one (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
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Catalyst Addition: Add a catalytic amount of a reduction catalyst, for example, 10% Palladium on carbon (Pd/C).
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Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
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Filtration: Once the reaction is complete, carefully filter the reaction mixture through a pad of celite to remove the catalyst.
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Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude 5,6-diamino-2,3-dihydro-1H-indol-2-one by recrystallization or column chromatography.
Self-Validating System: The success of each step can be validated through standard analytical techniques. The consumption of the starting material and the appearance of the product can be tracked by TLC. The identity and purity of the final product should be confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis.
Spectroscopic Characterization (Predicted)
While experimental spectra for 5,6-diamino-2,3-dihydro-1H-indol-2-one are not available, the expected key features in its ¹H NMR, ¹³C NMR, IR, and Mass spectra can be predicted based on its structure and data from analogous compounds.
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Key Signals | Rationale |
| ¹H NMR | Aromatic protons (2H), NH₂ protons (4H, broad), Lactam N-H proton (1H, broad), CH₂ protons (2H). | Aromatic protons will appear as singlets or doublets in the aromatic region. Amine and amide protons are exchangeable and will likely appear as broad singlets. The methylene protons will appear as a singlet or a multiplet in the aliphatic region. |
| ¹³C NMR | Aromatic carbons (6C), Carbonyl carbon (1C), Methylene carbon (1C). | The carbonyl carbon will be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, with those attached to nitrogen atoms showing characteristic shifts. The methylene carbon will be in the aliphatic region. |
| IR (cm⁻¹) | 3400-3200 (N-H stretching, amines and amide), 1700-1660 (C=O stretching, lactam), 1620-1580 (N-H bending, amines). | The N-H stretching region will likely show multiple bands due to the presence of primary amines and a secondary amide. The lactam carbonyl stretch is a strong, characteristic band. |
| Mass Spec. | Molecular ion peak (M⁺) at m/z = 163. | The mass spectrum should show a clear molecular ion peak corresponding to the molecular weight of the compound. |
Applications in Drug Development
The 5,6-diamino-2,3-dihydro-1H-indol-2-one scaffold is a highly attractive starting point for the synthesis of compound libraries for drug discovery. The two amino groups provide handles for a variety of chemical modifications, allowing for the generation of diverse derivatives with potentially a wide range of biological activities.
Figure 3. Logical workflow for the utilization of 5,6-diamino-2,3-dihydro-1H-indol-2-one in drug discovery.
Kinase Inhibition:
The oxindole core is a well-known pharmacophore for kinase inhibitors.[1] The amino groups at the 5 and 6 positions can be functionalized to interact with specific amino acid residues in the ATP-binding pocket of various kinases. By designing and synthesizing derivatives that can selectively target specific kinases, it is possible to develop novel therapeutics for diseases such as cancer, where kinase dysregulation is a common hallmark.
Safety and Handling
Based on information for similar compounds, 5,6-diamino-2,3-dihydro-1H-indol-2-one should be handled with care in a laboratory setting.
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Hazard Classifications (Predicted): May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.[2]
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Personal Protective Equipment (PPE): It is recommended to use appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.
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Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.[7]
Conclusion
5,6-diamino-2,3-dihydro-1H-indol-2-one represents a valuable and versatile building block for medicinal chemistry and drug discovery. While specific experimental data for this compound is limited, its structural features and the known biological activities of related oxindole derivatives highlight its potential as a scaffold for the development of novel therapeutic agents, particularly in the area of kinase inhibition. Further research into the synthesis, characterization, and biological evaluation of derivatives of this compound is warranted and holds significant promise for the advancement of new medicines.
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